Cas no 2034542-05-5 (N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide)

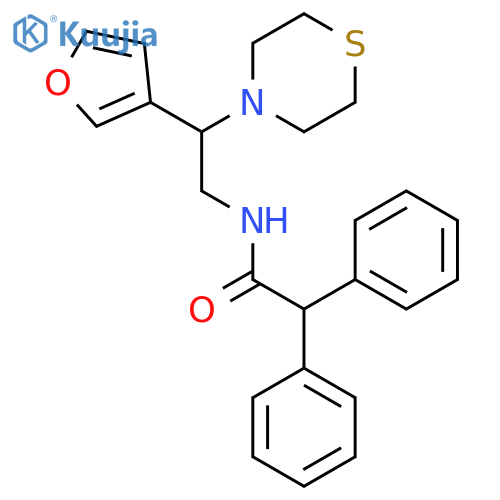

2034542-05-5 structure

商品名:N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide

N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide

- 2034542-05-5

- F6353-5720

- N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide

- N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

- AKOS026687788

- N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide

-

- インチ: 1S/C24H26N2O2S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-17-22(21-11-14-28-18-21)26-12-15-29-16-13-26/h1-11,14,18,22-23H,12-13,15-17H2,(H,25,27)

- InChIKey: CCNIMOLPXJOODV-UHFFFAOYSA-N

- ほほえんだ: S1CCN(CC1)C(C1=COC=C1)CNC(C(C1C=CC=CC=1)C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 406.17149925g/mol

- どういたいしつりょう: 406.17149925g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 481

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6353-5720-75mg |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-50mg |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-40mg |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-2μmol |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-15mg |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-5μmol |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-10μmol |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-20μmol |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-20mg |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6353-5720-100mg |

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |

2034542-05-5 | 100mg |

$248.0 | 2023-09-09 |

N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2034542-05-5 (N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 68551-17-7(Isoalkanes, C10-13)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量